molecular formula C24H18N2S B3013780 (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile CAS No. 476673-92-4

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile

Cat. No. B3013780
CAS RN: 476673-92-4
M. Wt: 366.48
InChI Key: DNVNQHIMWTVJRP-FYJGNVAPSA-N
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Description

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antitumor Agents

Compounds containing pyrazole, thiazole, and naphthalene rings, including variants similar to (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile, have been synthesized and evaluated for their potential as antitumor agents. Particularly, a compound showing strong inhibitory activity against HeLa cells and EGFR, a protein often implicated in cancer, suggests the potential of these compounds in cancer treatment (Yuan et al., 2014).

Synthesis Techniques

The synthesis of thiazole and naphthalene-containing compounds, related to (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile, has been explored. Innovative techniques like one-pot intramolecular domino protocols and reactions involving oxidation-intramolecular Michael addition have been utilized (Yasmin & Ray, 2013).

Photophysical Properties

Thiazol-2-yl substituted acrylonitrile derivatives, related to the compound , have shown promising photophysical properties. These include fluorescence and large Stokes shifts, useful in applications like sensing and imaging. Such properties suggest potential uses in materials science and biochemistry (Zhang et al., 2014).

Biological Activity

The design and synthesis of thiazolyl-2-acrylonitriles with various substituents, related to the compound of interest, have been studied for their biological activity. This includes antibacterial and antifungal properties, suggesting potential applications in pharmaceuticals and biotechnology (Patel & Patel, 2015).

Corrosion Inhibition

Quinoxaline derivatives similar to the compound have been synthesized and applied as corrosion inhibitors for mild steel in acidic mediums. This application highlights the potential of these compounds in industrial settings, particularly in protecting metals from corrosion (Saraswat & Yadav, 2020).

Solar Cell Applications

Compounds like (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile have been explored in the field of solar energy. For example, polymers containing acrylonitrile units show promise as materials for organic solar cells due to their broad absorption and suitable energy levels (Dai et al., 2017).

properties

IUPAC Name

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2S/c1-16-10-11-20(12-17(16)2)23-15-27-24(26-23)21(14-25)13-19-8-5-7-18-6-3-4-9-22(18)19/h3-13,15H,1-2H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVNQHIMWTVJRP-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC4=CC=CC=C43)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile

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